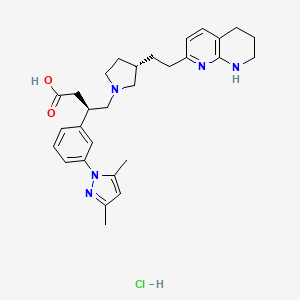

GSK-3008348 hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZLVFRSWWTRPH-YSCHMLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)[C@@H](CC(=O)O)CN3CC[C@@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Protocol for Dissolving GSK-3008348 Hydrochloride

Executive Summary & Compound Profile

GSK-3008348 hydrochloride (also known as GSK3008348 or Compound 28h) is a potent, selective, non-peptide antagonist of the integrin

Critical Solubility Distinction: Unlike typical lipophilic drug candidates, the hydrochloride salt of GSK-3008348 exhibits moderate solubility in DMSO (~10–12 mg/mL) but high solubility in aqueous saline (>50 mg/mL).[1]

-

For In Vitro Assays: DMSO is the standard solvent for preparing stable stock solutions.[1]

-

For In Vivo Studies: Saline (0.9% NaCl) is the preferred vehicle, avoiding the toxicity associated with organic co-solvents.[1]

Physicochemical Specifications

| Parameter | Specification | Notes |

| Compound Name | GSK-3008348 Hydrochloride | |

| CAS Number | 1629249-40-6 (HCl salt) | 1629249-33-7 refers to the free base.[1] |

| Molecular Formula | ||

| Molecular Weight | 524.10 g/mol (approx.)[1] | Always verify exact MW on your batch-specific CoA.[1] |

| Solubility (DMSO) | ~11.6 mg/mL (Max) | Do not attempt >20 mM stocks. |

| Solubility (Saline) | >50 mg/mL | Ideal for nebulization/in vivo dosing.[1] |

| Appearance | White to off-white solid | Hygroscopic; store with desiccant.[1] |

Biological Mechanism of Action[1][2][3][4][5]

Understanding the mechanism is essential for designing appropriate washout and incubation times in your assay.[1]

Figure 1: Mechanism of Action.[1] GSK-3008348 binds

Pre-Solubilization Checklist

Before opening the vial, ensure the following conditions are met to preserve compound integrity:

-

Batch Verification: Check the Certificate of Analysis (CoA). If your batch is a non-stoichiometric hydrate or has a different salt ratio, adjust the Molecular Weight (MW) in your calculations.[1]

-

Standard Calculation MW: 524.10 g/mol (Mono-HCl).[1]

-

-

Equilibration: Allow the vial to warm to room temperature (20–25°C) for at least 1 hour before opening. This prevents atmospheric moisture from condensing on the hygroscopic solid.[1]

-

Solvent Quality: Use anhydrous DMSO (Grade

99.9%) stored over molecular sieves. Water content in DMSO significantly degrades solubility and stability.[1]

Protocol A: Preparation of 10 mM Stock in DMSO (In Vitro)

Target Concentration: 10 mM Why 10 mM? The solubility limit in DMSO is ~11 mg/mL (~21 mM).[1] Attempting a 50 mM or 100 mM stock will result in precipitation.[1] A 10 mM stock (5.24 mg/mL) is safe, stable, and easy to dilute.[1]

Step-by-Step Procedure

-

Weighing:

-

Accurately weigh 5.24 mg of GSK-3008348 HCl into a sterile, amber glass vial (or low-binding polypropylene tube).

-

Note: If the mass is minute, weigh a larger amount (e.g., 10.48 mg) and adjust the volume to maintain accuracy.

-

-

Solvent Addition:

-

Dissolution:

-

Aliquoting & Storage:

Dilution for Cell Assays

Perform serial dilutions in culture medium immediately before use.[1]

-

Example: To achieve a 10 nM final assay concentration:

-

Dilute 10 mM stock 1:1000 in medium

10 -

Dilute 10

M working solution 1:1000 in medium

-

Final DMSO Concentration: 0.0001% (Non-toxic).[1]

-

Protocol B: Preparation of Aqueous Vehicle (In Vivo)

Context: For animal studies (e.g., bleomycin-induced fibrosis models), DMSO is often unnecessary due to the high aqueous solubility of the HCl salt.[1]

-

Vehicle: Sterile 0.9% Saline (pH ~5.5–7.0).[1]

-

Solubility Limit: >50 mg/mL.

-

Procedure:

-

Stability: Aqueous solutions should be prepared fresh daily .

Solubilization Decision Workflow

Use this decision tree to select the correct protocol for your specific application.

Figure 2: Workflow for solubilization based on experimental application.[1]

References

-

Discovery of GSK-3008348: Procopiou, P. A., et al. (2018).[1] "Discovery of... a Nonpeptidic

Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. [1] -

Mechanism & Pharmacology: John, A. E., et al. (2020).[1] "Translational pharmacology of an inhaled small molecule

integrin inhibitor for idiopathic pulmonary fibrosis." Nature Communications.[1] -

Clinical Profile: Evaluation of GSK3008348 in Healthy Volunteers (NCT02612051).[1][3] ClinicalTrials.gov.[1] [1]

-

Vendor Solubility Data: GSK 3008348 Hydrochloride Product Datasheet. MedChemExpress.

Sources

Application Notes and Protocols: GSK-3008348 Dosing in Murine Fibrosis Models

Introduction: Targeting Fibrosis at its Source with GSK-3008348

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, are a leading cause of morbidity and mortality worldwide, affecting nearly every organ system.[1] A central mediator in the pathogenesis of fibrosis is Transforming Growth Factor-β (TGF-β), a potent cytokine that stimulates fibroblast activation and collagen production.[2][3] The activation of latent TGF-β is a critical control point in this process.

GSK-3008348 is a potent and selective small-molecule inhibitor of the αvβ6 integrin.[1][2][4][5][6] This integrin is sparsely expressed in healthy epithelial tissues but is significantly upregulated at sites of injury and fibrosis, where it plays a pivotal role in activating TGF-β.[2][3] As an RGD-mimetic, GSK-3008348 binds to αvβ6 with high affinity, preventing the conformational change required for TGF-β activation.[4][7][8] This targeted intervention not only halts downstream pro-fibrotic signaling but also induces the rapid internalization and degradation of the αvβ6 integrin itself, leading to a prolonged pharmacodynamic effect.[4][7][8][9]

These application notes provide a comprehensive guide for researchers utilizing GSK-3008348 in preclinical murine models of fibrosis, with a primary focus on the well-characterized bleomycin-induced model of pulmonary fibrosis, for which the compound is in clinical development for Idiopathic Pulmonary Fibrosis (IPF).[3][10][11]

The αvβ6-TGF-β Axis: Mechanism of Action

The scientific rationale for using GSK-3008348 is its direct interference with a key fibrotic pathway. The following diagram illustrates the mechanism.

Caption: GSK-3008348 inhibits the αvβ6-mediated activation of TGF-β.

Part 1: Preclinical Experimental Design

The success of any pharmacological study hinges on a robust experimental design. When investigating the anti-fibrotic potential of GSK-3008348, several factors must be considered.

Selection of an Appropriate Murine Fibrosis Model

While GSK-3008348 has potential applicability across various fibrotic conditions, the choice of model should align with the research question.

| Model Type | Induction Method | Key Characteristics & Research Application | Relevant Citations |

| Pulmonary Fibrosis | Intratracheal Bleomycin | Gold Standard for IPF Research. A single dose induces acute inflammation followed by a fibrotic phase, which may resolve. Repetitive dosing creates a more persistent, progressive fibrosis. Ideal for testing compounds like GSK-3008348 developed for IPF. | [7][12][13][14][15] |

| Liver Fibrosis | Carbon Tetrachloride (CCl₄) or Thioacetamide (TAA) | Chemically-Induced Hepatotoxicity. Models toxic liver injury leading to centrilobular fibrosis. Useful for studying mechanisms of liver repair and fibrosis. | [16][17][18][19] |

| Bile Duct Ligation (BDL) | Cholestatic Liver Injury. Surgical model that obstructs the bile duct, leading to biliary fibrosis. Relevant for cholestatic liver diseases. | [17][18] | |

| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) | Rapid & Robust Fibrosis. Surgical ligation of a ureter induces rapid and severe tubulointerstitial fibrosis within 7-14 days. Excellent for high-throughput screening of anti-fibrotic agents. | [20][21][22][23] |

| Ischemia-Reperfusion Injury (IRI) | Clinically-Relevant AKI-to-CKD model. Induces tubular injury, inflammation, and progressive fibrosis, mimicking clinical scenarios. | [20][21][22] |

Dosing Strategy: Prophylactic vs. Therapeutic

The timing of drug administration is critical and defines the experimental question. A well-designed study will often include both a prophylactic and a therapeutic arm.

Caption: Prophylactic vs. Therapeutic Dosing Timelines.

Formulation and Route of Administration

GSK-3008348 has been primarily studied via inhaled delivery. For murine models, this is best replicated by intranasal (i.n.) administration.

-

Primary Route (Pulmonary Fibrosis): Intranasal (i.n.).

-

Vehicle: The hydrochloride salt of GSK-3008348 is highly soluble in saline.[9] A sterile 0.9% saline solution is the recommended vehicle for i.n. delivery.

-

-

Alternative Routes (Exploratory/Other Models):

Recommended Dosing for the Murine Bleomycin Model

Dosing will depend on the study's objective: demonstrating target engagement or evaluating anti-fibrotic efficacy. Studies have shown that GSK-3008348 effectively engages the αvβ6 target in vivo and reduces fibrotic endpoints.[4][7]

| Study Objective | Route | Suggested Dose Range (Mice) | Dosing Frequency | Rationale & Key Insights |

| Target Engagement (PD) | i.n. | 0.05 µg/kg - 50 µg/kg | Single Dose | To confirm target binding and downstream pathway modulation (e.g., pSmad2 reduction). Dose-dependent inhibition of radioligand binding was observed in this range. A 1 mg/kg dose showed significant target engagement for at least 8 hours.[7] |

| Efficacy (Anti-Fibrotic) | i.n. | 1 mg/kg - 10 mg/kg (Dose-finding recommended) | Once or Twice Daily | To assess impact on fibrotic endpoints like hydroxyproline and histology. Human PK data suggests a twice-daily regimen may be effective.[11] Higher doses are needed to sustain exposure and impact the disease process. Prophylactic treatment has shown modest inhibition of lung collagen.[7] |

Note: It is crucial to perform a dose-finding study within the recommended range to determine the optimal dose for your specific model strain and experimental conditions.

Part 2: Detailed Experimental Protocols

The following protocols are tailored for the C57BL/6 mouse strain, which is highly susceptible to bleomycin-induced fibrosis.[14] All procedures must be carried out in accordance with approved institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Therapeutic Dosing in Bleomycin-Induced Pulmonary Fibrosis

This protocol is designed to assess the ability of GSK-3008348 to treat established fibrosis.

Caption: Experimental workflow for a therapeutic bleomycin study.

Step-by-Step Methodology:

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

-

Fibrosis Induction (Day 0):

-

Anesthetize the mouse (e.g., isoflurane).

-

Visualize the trachea via oral intubation or surgical cut-down.

-

Using a fine-gauge catheter, instill a single dose of bleomycin (1.5-2.0 U/kg) or sterile saline vehicle in a total volume of 50 µL.

-

Allow the mouse to recover on a warming pad.

-

-

Monitoring (Day 1-14):

-

Monitor body weight and clinical signs daily. Mice will lose weight post-bleomycin but should begin to recover after 7-10 days.

-

-

Treatment Initiation (Day 14-28):

-

Randomize mice into treatment cohorts (e.g., Vehicle, GSK-3008348 Low Dose, GSK-3008348 High Dose).

-

Prepare a fresh solution of GSK-3008348 in sterile saline daily.

-

Administer the compound or vehicle intranasally in a small volume (e.g., 20-30 µL total, split between nares) to lightly anesthetized mice. Administer twice daily (BID).

-

-

Endpoint Analysis (Day 28):

-

Histology: Process formalin-fixed, paraffin-embedded lung sections for Masson's Trichrome staining to visualize collagen (blue) and assess fibrosis severity using the Ashcroft scoring method.

-

Biochemistry: Quantify total lung collagen content using a hydroxyproline assay on homogenized lung tissue.

-

Target Engagement: Perform Western blotting on lung lysates for phosphorylated Smad2 (pSmad2) to confirm inhibition of the TGF-β pathway.

-

Biomarkers: Measure serum levels of C3M, a neoepitope biomarker of collagen degradation relevant to IPF progression, via ELISA.[7]

-

Protocol 2: Rapid Target Engagement Study

This protocol is designed for a quick assessment of the pharmacodynamic (PD) effect of GSK-3008348 in the lung.

Step-by-Step Methodology:

-

Animal Model: Use naive male C57BL/6 mice, 8-10 weeks old.

-

Treatment:

-

Administer a single intranasal dose of GSK-3008348 (e.g., 1 mg/kg) or saline vehicle.

-

-

Tissue Harvest:

-

Euthanize mice at various time points post-dose (e.g., 2h, 8h, 24h) to establish a time-course of target inhibition. A 2-hour time point is sufficient to confirm initial target engagement.[7]

-

-

Endpoint Analysis:

-

Harvest lungs and immediately prepare protein lysates.

-

Perform Western blotting to analyze the ratio of pSmad2 to total Smad2. A significant decrease in this ratio in the GSK-3008348-treated group compared to the vehicle group indicates successful target engagement.

-

Part 3: Data Interpretation and Validation

A successful study requires careful interpretation of validated data.

-

Trustworthiness of the Model: In the bleomycin model, the vehicle-treated group should show significant increases in body weight loss (initially), lung hydroxyproline content, and Ashcroft scores compared to saline-treated sham controls.

-

Efficacy of GSK-3008348: A positive result is indicated by a statistically significant reduction in:

-

Ashcroft fibrosis score.

-

Collagen deposition area (via image analysis of Trichrome staining).

-

Total lung hydroxyproline content.

-

Serum C3M levels.[7]

-

-

Validation of Mechanism: The anti-fibrotic effect should be accompanied by a significant reduction in pSmad2 levels in the lung tissue of treated animals, confirming that the therapeutic benefit is derived from on-target pathway inhibition.

References

- Mouse Models of Kidney Fibrosis - PubMed. (n.d.).

- Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC. (n.d.).

- Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo. (2024, October 11).

- Murine models of pulmonary fibrosis - American Journal of Physiology. (2008, February 1).

- An update on animal models of liver fibrosis - PMC. (n.d.).

- A mouse model for inherited renal fibrosis associated with endoplasmic reticulum stress. (2017, June 1).

- Liver Fibrosis Models - Biocytogen. (n.d.).

- Mouse Models of Liver Fibrosis - PubMed. (n.d.).

- In vivo kidney fibrosis models - NEPHRIX Biosolutions. (n.d.).

- Pulmonary Fibrosis Models - Charles River Laboratories. (n.d.).

- Mouse Models of Kidney Fibrosis | Springer Nature Experiments. (n.d.).

- Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC. (2018, March 12).

- Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed. (2020, September 16).

- Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. - Nordic Bioscience. (n.d.).

- GSK 3008348 hydrochloride | αvβ6 Antagonist - MedchemExpress.com. (n.d.).

- Recent Trends in the Use of Rodent Models in Kidney Fibrosis Research. (2025, June 30).

- Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - Frontiers. (2017, July 27).

- Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - Xia & He Publishing. (2013, January 1).

- Persistent, Progressive Pulmonary Fibrosis and Epithelial Remodeling in Mice | American Journal of Respiratory Cell and Molecular Biology. (2020, November 27).

- GSK3008348 / GSK - Larvol Delta. (n.d.).

- GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 - InvivoChem. (n.d.).

- Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis - MDPI. (2025, June 27).

- Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability - ACS Publications. (2024, October 17).

- GSK-3008348 HCl | Integrin antagonist | CAS 1629249-33-7 - Selleck Chemicals. (n.d.).

- Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants. (2018, March 12).

- (PDF) Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - ResearchGate. (n.d.).

- NCT02612051 | First Time in Human (FTIH) Study of GSK3008348 in Healthy Volunteers and Idiopathic Pulmonary Fibrosis Patients. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]

- 4. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nordicbioscience.com [nordicbioscience.com]

- 9. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. criver.com [criver.com]

- 14. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 15. atsjournals.org [atsjournals.org]

- 16. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biocytogen.com [biocytogen.com]

- 18. Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]

- 20. Mouse Models of Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kidney Fibrosis Models | In vitro Kidney model and In Vivo kidney fibrosis models [nephrix-biosolutions.com]

- 22. Mouse Models of Kidney Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 23. Recent Trends in the Use of Rodent Models in Kidney Fibrosis Research [bslonline.org]

Application Note: Formulation of GSK-3008348 Hydrochloride for In Vivo Oral Gavage

[1]

Application:Executive Summary & Scientific Rationale

GSK-3008348 is a potent, selective small-molecule antagonist of the

Formulation Challenge: GSK-3008348 exists as a zwitterion but is typically supplied as the hydrochloride (HCl) salt for research.[3] The HCl salt exhibits significantly improved aqueous solubility compared to the free base.

-

Solubility Profile: High (>71 mg/mL in saline at pH 7).[3]

-

Bioavailability: Low to moderate oral bioavailability is expected due to the zwitterionic pharmacophore; however, consistent formulation is critical to avoid confounding PK data with dissolution-rate-limited absorption.

This protocol details the preparation of a clear aqueous solution for oral dosing, leveraging the compound's high intrinsic solubility, thereby avoiding the need for complex lipid vehicles or suspension agents (e.g., Methylcellulose) unless high-dose toxicology (>100 mg/kg) is required.

Physicochemical Properties & Safety

| Property | Data | Implication for Formulation |

| Chemical Form | GSK-3008348 Hydrochloride | Use molecular weight correction factor (Salt/Free Base) for precise dosing. |

| Solubility (Water) | ~33 mg/mL | Suitable for standard solution-based gavage. |

| Solubility (Saline) | >71 mg/mL (pH 7) | Excellent; Saline is the preferred vehicle for isotonicity. |

| pKa Values | 4.1 (acid), 7.4, 9.5 (base) | Solution pH may drift acidic; buffering may be required for sensitive models. |

| Appearance | Crystalline Solid | Hygroscopic; store with desiccant at -20°C. |

Materials and Reagents

-

Active Pharmaceutical Ingredient (API): GSK-3008348 Hydrochloride (Purity >98%).[6]

-

Primary Vehicle: Sterile Water for Injection (SWFI) or 0.9% Saline (NaCl).

-

pH Adjustment (Optional): 0.1N NaOH and 0.1N HCl.

-

Equipment:

-

Analytical Balance (0.01 mg precision).

-

Vortex Mixer.

-

Ultrasonic Bath (Sonication).

-

pH Meter or Micro-pH strips.

-

0.22

m Syringe Filter (PES or PVDF membrane) for sterilization.

-

Detailed Formulation Protocol

A. Calculation of Active Dose

The dose must be calculated based on the free base weight, not the salt weight.

-

Salt Factor (MW Salt / MW Free Base): Consult specific CoA (typically ~1.08 for mono-HCl, but check if di-HCl or solvate).

B. Preparation of Vehicle (Standard Aqueous Solution)

Target Concentration: 1 – 10 mg/mL (suitable for 10 mL/kg dosing in rodents).

-

Weighing: Accurately weigh the required amount of GSK-3008348 HCl into a sterile glass vial.

-

Vehicle Addition: Add 90% of the final volume of 0.9% Sterile Saline .

-

Note: Do not use DMSO unless absolutely necessary. The HCl salt is sufficiently water-soluble.[3] DMSO can induce confounding GI effects in gavage studies.

-

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

If particles persist, sonicate at room temperature for 5–10 minutes. The solution should become clear and colorless to pale yellow.

-

-

pH Adjustment (Critical Step):

-

Measure the pH.[7] The HCl salt may create an acidic solution (pH < 4).

-

If pH is < 4.5, carefully titrate with 0.1N NaOH to achieve pH 5.0 – 6.0.

-

Warning: Do not exceed pH 7.5, as the zwitterionic form may precipitate or solubility may decrease.

-

-

Final Volume: Add the remaining saline to reach the final target volume.

-

Sterilization (Optional but Recommended): Pass the solution through a 0.22

m syringe filter.

C. Alternative High-Dose Suspension (>50 mg/mL)

If dosing requirements exceed the solubility limit (e.g., >50 mg/mL), use a suspension vehicle:

-

Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.

-

Method: Triturate the compound with a small amount of Tween 80 before slowly adding the Methylcellulose solution while vortexing.

Experimental Workflow Diagram

Caption: Step-by-step decision tree for formulating GSK-3008348 HCl, prioritizing saline solution for standard PK doses.

Dosing Guidelines & Quality Control

Administration Volumes

To minimize physiological stress, adhere to standard in vivo volume limits:

-

Mice (20-25g): 10 mL/kg (approx. 200-250

L). -

Rats (250g): 5-10 mL/kg (approx. 1.25 - 2.5 mL).

Stability & Storage[1]

-

Benchtop Stability: The aqueous solution is stable for 24 hours at 4°C.

-

Long-term: Do not store formulated solution. Prepare fresh daily to prevent hydrolysis or precipitation.

-

In Vivo Half-life: GSK-3008348 has a rapid clearance profile. In rats, the terminal half-life is short. Ensure sampling points in PK studies are clustered early (0.25, 0.5, 1, 2, 4, 8 h) to capture

.

Expected Pharmacokinetics (Reference Data)

Researchers should anticipate the following when dosing orally:

-

Bioavailability: Preclinical data suggests variable oral bioavailability. The compound was optimized for inhaled delivery to maximize lung retention and minimize systemic exposure. High systemic clearance is expected.

-

Target Engagement: Efficacy in lung fibrosis models (e.g., Bleomycin-induced) is driven by local lung concentration, not necessarily plasma exposure.

References

-

Anderson, N. A., et al. (2019). "Discovery of GSK3008348, a Novel, Inhaled αvβ6 Integrin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis."[1][2][3][4][5][8][9][10] ACS Medicinal Chemistry Letters, 10(12), 1610–1616.

-

John, A. E., et al. (2020).[8] "Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis." Nature Communications, 11, 4658.

-

ClinicalTrials.gov. (2015). "First Time in Human (FTIH) Study of GSK3008348 in Healthy Volunteers and Idiopathic Pulmonary Fibrosis Patients." Identifier: NCT02612051.[4][9][10]

-

Madsen, D., et al. (2018). "Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants." European Journal of Clinical Pharmacology, 74, 701–710.

Sources

- 1. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 4. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. nordicbioscience.com [nordicbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Measuring IC50 of GSK-3008348 in cell adhesion assays

Application Note: Measuring IC50 of GSK-3008348 in Integrin Cell Adhesion Assays

Abstract & Clinical Context

Idiopathic Pulmonary Fibrosis (IPF) is driven by the dysregulated activation of Transforming Growth Factor-

GSK-3008348 is a highly selective, high-affinity small molecule antagonist of

Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism. GSK-3008348 mimics the RGD sequence, occupying the binding pocket at the

Figure 1: Mechanism of Action. GSK-3008348 competes with LAP for the RGD-binding pocket on

Experimental Strategy & Expertise

Cell Line Selection

Success depends on high surface expression of

-

Primary Recommendation: NCI-H2009 (Human Lung Adenocarcinoma). This cell line constitutively expresses high levels of

and is the industry standard for this assay. -

Alternative: HEK293 stably transfected with human ITGAV and ITGB6.

-

Control: NCI-H460 (Low/Null

expression) to determine non-specific background binding.

Ligand Selection

While synthetic RGD peptides can be used, Recombinant Human LAP (TGF-

Buffer Chemistry (Critical)

Integrin affinity is cation-dependent.

-

Magnesium (

): Promotes the "open/extended" high-affinity conformation of the integrin headpiece. -

Calcium (

): Generally stabilizes the inactive "closed" conformation or competes with -

Expert Insight: Use HBSS + 8 mM

without Calcium. This maximizes ligand binding window, allowing for robust inhibition curves.

Materials & Reagents

| Reagent | Specification | Recommended Source |

| Test Compound | GSK-3008348 | MedChemExpress / SelleckChem |

| Ligand | Recombinant Human LAP (TGF- | R&D Systems (Cat# 246-LP) |

| Cell Label | Calcein AM | Thermo Fisher (C3100MP) |

| Assay Plate | 96-well Black, Clear Bottom, High Binding | Corning (Cat# 3603) |

| Blocking Buffer | 1% BSA in PBS (Heat-inactivated BSA) | Sigma |

| Assay Buffer | HBSS (Ca/Mg free) + 25 mM HEPES + 8 mM | Gibco / Sigma |

| Wash Buffer | HBSS + 25 mM HEPES | Gibco |

Detailed Protocol

Phase 1: Plate Coating (Day 0)

-

Dilute Recombinant Human LAP to 0.5 µg/mL in PBS.

-

Add 50 µL/well to the 96-well high-binding plate.

-

Include "No Ligand" control wells (PBS only) to measure non-specific binding.

-

Incubate overnight at 4°C .

Phase 2: Blocking (Day 1)

-

Wash plate 2x with 200 µL PBS.

-

Add 150 µL/well of Blocking Buffer (1% BSA/PBS).

-

Incubate for 1 hour at Room Temperature (RT).

-

Note: BSA is preferred over serum to avoid introducing bovine vitronectin/fibronectin which could confound results.

Phase 3: Cell Preparation

-

Harvest NCI-H2009 cells using a non-enzymatic dissociation solution (e.g., CellStripper) or mild Trypsin-EDTA.

-

Expert Tip: If using Trypsin, neutralize quickly and wash 2x to regenerate surface integrins.

-

-

Wash cells 2x in HBSS (Ca/Mg free).

-

Resuspend cells at 1 x

cells/mL in Assay Buffer (HBSS + 25mM HEPES + 8mM -

Add Calcein AM to a final concentration of 5 µM .

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash cells 2x with Assay Buffer to remove excess dye.

-

Resuspend final pellet to 3 x

cells/mL in Assay Buffer.

Phase 4: Compound Treatment & Adhesion

-

Compound Dilution: Prepare a 3-fold serial dilution of GSK-3008348 in Assay Buffer.

-

Top concentration: 1000 nM (Final in well).

-

Range: 1000 nM down to 0.05 nM (10 points).

-

Vehicle Control: 0.1% DMSO (matches highest compound solvent concentration).

-

-

Aspirate Blocking Buffer from the plate.

-

Add 50 µL of diluted GSK-3008348 to respective wells.

-

Immediately add 50 µL of Calcein-labeled cell suspension (15,000 cells/well).

-

Centrifuge plate: 100 x g for 1 minute (optional, synchronizes contact).

-

Incubate for 1 hour at 37°C .

Phase 5: Washing & Detection

-

The Critical Step: Carefully aspirate the supernatant.

-

Wash 3x with 150 µL of Warm Wash Buffer (HBSS + HEPES).

-

Technique: Add buffer gently to the side of the well. Vigorous washing will dislodge specifically bound cells. Automated plate washers must be set to "Low Flow."

-

-

Add 100 µL of Assay Buffer (or PBS) to keep cells moist.

-

Read Fluorescence: Excitation 485 nm / Emission 520 nm .

Workflow Visualization

Figure 2: Experimental Workflow. Critical timing and buffer composition steps are highlighted.

Data Analysis & Expected Results

Calculation

-

Background Subtraction: Subtract the mean RFU (Relative Fluorescence Units) of "No Ligand" wells from all data points.

-

Normalization: Calculate % Adhesion relative to Vehicle Control (DMSO).

-

Curve Fitting: Plot Log[Concentration] vs. % Adhesion. Fit using a 4-parameter logistic (4PL) non-linear regression model .

Benchmarking

| Parameter | Expected Value | Notes |

| GSK-3008348 IC50 | 1.5 - 4.0 nM | High potency is characteristic of this compound [1].[8] |

| Signal-to-Noise | > 5:1 | If lower, optimize coating density or washing. |

| Selectivity | > 1000-fold | vs. |

Troubleshooting & Optimization

-

Low Signal:

-

Ensure NCI-H2009 cells are not over-confluent (>80%) at harvest; integrin expression can downregulate in dense cultures.

-

Verify

concentration. 1 mM is often insufficient; 8 mM is recommended for maximal

-

-

High Background:

-

Increase BSA blocking time or concentration (up to 3%).

-

Ensure the plate is "High Binding" (polystyrene treated for protein adsorption).

-

-

Variable Replicates:

-

Use a centrifuge step (1 min @ 100g) after adding cells to ensure uniform settling before adhesion starts.

-

Check pipetting technique during the wash steps; this is the largest source of error.

-

References

-

John, A. E., et al. (2020).[5][9] "Translational pharmacology of an inhaled small molecule

integrin inhibitor for idiopathic pulmonary fibrosis." Nature Communications, 11, 4659.[9] -

Slack, R. J., et al. (2016).

integrin binding and internalization kinetics of the foot-and-mouth disease virus derived peptide A20FMDV2." Pharmacology Research & Perspectives, 4(1), e00204. -

Anderson, N. A., et al. (2019). "Discovery of a Potent, Selective, and Orally Bioavailable

Integrin Inhibitor." ACS Medicinal Chemistry Letters, 10(12), 1620–1626.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. The integrin alpha v beta 6 binds and activates latent TGF beta 1: a mechanism for regulating pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nordicbioscience.com [nordicbioscience.com]

- 6. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSRS [gsrs.ncats.nih.gov]

Troubleshooting & Optimization

Optimal storage conditions for GSK-3008348 hydrochloride powder

Topic: Optimal Storage & Handling for GSK-3008348 Hydrochloride

Executive Summary & Compound Profile

GSK-3008348 hydrochloride is a highly potent, selective small-molecule antagonist of the integrin

Critical Chemical Property: As a hydrochloride (HCl) salt , this compound exhibits significantly improved aqueous solubility compared to its free base.[1][8] However, this salt form renders the powder hygroscopic . Moisture absorption is the primary failure mode for this product, leading to hydrolysis, stoichiometry errors during weighing, and physical caking.

Core Storage Directives

The following parameters are non-negotiable for maintaining the chemical integrity of GSK-3008348 HCl.

Storage Conditions Table

| State | Temperature | Duration | Environment | Critical Action |

| Solid Powder | -20°C | 3 Years | Dark, Desiccated | Tight Seal: Cap must be parafilmed.[1] |

| Solid Powder | 4°C | 2 Years | Dark, Desiccated | Short Term: Only if -20°C is unavailable.[1] |

| Stock Solution (DMSO) | -80°C | 6 Months | Inert Gas (Argon/N2) | Aliquot: Avoid freeze-thaw cycles (>3).[1] |

| Stock Solution (DMSO) | -20°C | 1 Month | Dark | Monitor for precipitation upon thawing.[1] |

The "Desiccation Rule" (Scientific Rationale)

Because the HCl salt lattice attracts atmospheric water molecules, opening a cold vial in a warm room causes immediate condensation inside the powder.

-

Protocol: Upon removing the vial from -20°C, you MUST allow it to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before opening.

-

Why? This prevents water condensation on the cold powder, which initiates hydrolysis and alters the effective molecular weight (leading to incorrect dosing).

Reconstitution & Stock Solution Protocol

Do not attempt to dissolve directly in cell culture media. Follow this tiered solubilization approach.

Step 1: Solvent Selection[1]

-

Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Solubility Limit: ~100 mg/mL (Heating/sonication may be required for max saturation).[1]

-

Alternative: Sterile water or Saline (Solubility >50 mg/mL due to HCl salt form), but DMSO is preferred for stock storage to prevent hydrolysis.[1]

Step 2: Preparation Workflow

-

Weighing: Weigh the powder quickly in a low-humidity environment.

-

Dissolution: Add high-grade anhydrous DMSO to the vial.

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (water bath temperature < 30°C).

-

Sterilization: If using for cell culture, pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use PES filters for pure DMSO stocks as they may dissolve.[1]

Step 3: Serial Dilution for Assays

To avoid "shocking" the compound out of solution:

-

Prepare your Stock (e.g., 10 mM in DMSO).[1]

-

Perform an intermediate dilution in PBS or Media to 10x the final concentration.

-

Add the intermediate solution to your cells.

-

Target: Final DMSO concentration should be < 0.1% to avoid cytotoxicity.[1]

-

Mechanism of Action Visualization

The following diagram illustrates the specific pathway GSK-3008348 inhibits. The compound blocks the

Caption: GSK-3008348 acts as a steric blocker of the

Troubleshooting & FAQs

Q1: The powder in my vial looks sticky or clumped. Is it degraded?

-

Diagnosis: This indicates hygroscopic clumping due to moisture ingress.[1]

-

Solution:

-

Chemical Check: Perform an HPLC or LC-MS run.[1] If the main peak is still >98%, the compound is chemically intact but physically altered.

-

Correction: You cannot accurately weigh sticky powder.[1] Dissolve the entire contents of the vial in a known volume of DMSO to create a master stock based on the vendor's original mass (e.g., if the vial was 5 mg, add 0.5 mL DMSO for 10 mg/mL).

-

Q2: I see a precipitate when I add the DMSO stock to my cell culture media.

-

Cause: "Solvent Shock."[1] Adding highly concentrated hydrophobic drugs directly to aqueous media causes rapid precipitation.[1]

-

Fix: Use the Step-Down Dilution Method . Dilute your DMSO stock 1:10 in PBS first (vortexing immediately), then add that mixture to your media. Ensure the final concentration is below the solubility limit for aqueous buffers (~50 µg/mL for safety, though theoretically higher).[1]

Q3: Can I store the stock solution at -20°C instead of -80°C?

-

Guidance: Yes, for up to 1 month.[1] However, DMSO freezes at 19°C. Repeated freeze-thaw cycles at -20°C cause micro-precipitation.[1]

-

Best Practice: Aliquot into single-use volumes (e.g., 20 µL) immediately after reconstitution. Store these aliquots at -80°C.

Q4: Is this compound light sensitive?

-

Guidance: While no specific photo-instability is reported for the core pharmacophore, standard Good Laboratory Practice (GLP) for small molecule inhibitors dictates protection from light.[1] Wrap vials in aluminum foil or store in opaque boxes.

Handling Workflow Diagram

Follow this logic flow to ensure sample integrity from arrival to experiment.

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination.

References

-

John Slack et al. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis.[1] (Nature Communications, related context). Note: Specific storage data is derived from vendor Certificates of Analysis (CoA) and standard chemical handling of hygroscopic HCl salts.

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

Navigating the Stability of GSK-3008348 in Methylcellulose Formulations: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for GSK-3008348 in methylcellulose formulations. As Senior Application Scientists, we understand that navigating the intricacies of drug formulation is paramount to successful research and development. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and efficacy of your GSK-3008348 formulations. We will delve into the causality behind experimental choices and provide self-validating protocols to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the formulation of GSK-3008348 with methylcellulose.

Q1: What is GSK-3008348 and why is its stability in formulation critical?

A1: GSK-3008348 is a potent and selective small molecule antagonist of the αvβ6 integrin.[1][2][3] This integrin is a key player in the activation of transforming growth factor-β (TGF-β), a central mediator in the development of fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF).[4][5] GSK-3008348 is being investigated as an inhaled therapy for IPF.[4][5][6] Maintaining its chemical and physical stability in a formulation is crucial to ensure accurate dosing, predictable bioavailability, and ultimately, its therapeutic efficacy and safety. Any degradation could lead to a loss of potency or the formation of potentially harmful impurities.

Q2: Why is methylcellulose a common choice for pharmaceutical formulations?

A2: Methylcellulose is a widely used pharmaceutical excipient derived from natural cellulose.[7][8][9] Its popularity stems from its versatility as a thickener, binder, emulsifier, and film-former.[10][11] It is generally regarded as non-toxic, non-allergenic, and non-irritant.[8] In liquid formulations, it helps to increase viscosity, which can be beneficial for controlling the release of a drug, improving physical stability by preventing sedimentation of suspended particles, and enhancing the texture of the final product.[7][10][11]

Q3: What are the key stability considerations for methylcellulose solutions?

A3: Methylcellulose solutions are generally stable across a pH range of 3-11 at room temperature.[8] However, at a pH below 3, the glucose-glucose linkages in the cellulose backbone can undergo acid-catalyzed hydrolysis, leading to a decrease in viscosity.[8] Methylcellulose solutions can also be susceptible to microbial growth, so the inclusion of a suitable preservative is often necessary.[8] Temperature is another critical factor; while methylcellulose powder is stable, its solutions will undergo thermal gelation at elevated temperatures (approximately 50°C), where they form a gel that reverts to a liquid upon cooling.[8][11]

Q4: Are there any known physicochemical properties of GSK-3008348 that might influence its stability in a methylcellulose formulation?

A4: Yes. GSK-3008348 has pKa values of 4.1 (carboxylic acid), 7.4 (tetrahydronaphthyridine), and 9.5 (pyrrolidine).[6] This means its ionization state, and therefore its solubility and potential for interactions, will be pH-dependent. The hydrochloride salt of GSK-3008348 is reported to be a crystalline solid that is stable under elevated temperature and humidity for at least four weeks.[6] It also has a very high solubility in saline at pH 7 (>71 mg/mL).[6] The presence of both acidic and basic functional groups suggests that GSK-3008348 could potentially interact with ionic excipients or be sensitive to pH changes within the formulation.

Troubleshooting Guide

This section provides a more in-depth look at potential issues you might encounter during your experiments, along with their causes and solutions.

Issue 1: Precipitation or Cloudiness in the Formulation

-

Potential Cause 1: pH Shift. The solubility of GSK-3008348 is pH-dependent due to its multiple pKa values.[6] If the pH of the methylcellulose formulation is not optimal, the drug may precipitate out of solution. Methylcellulose itself is stable between pH 3 and 11, but the drug may not be.[8]

-

Troubleshooting Steps:

-

Measure the pH of your formulation.

-

If necessary, adjust the pH using appropriate buffers to a range where GSK-3008348 is known to be highly soluble (e.g., around pH 7, as suggested by its high solubility in saline).[6]

-

Visually inspect for any changes in clarity after pH adjustment.

-

-

-

Potential Cause 2: Incompatibility with Other Excipients. Methylcellulose can sometimes interact with ionic compounds.[7] If your formulation contains other excipients, such as salts or preservatives, these could be interacting with GSK-3008348 or the methylcellulose, leading to precipitation.

-

Troubleshooting Steps:

-

Prepare a simplified formulation containing only GSK-3008348 and methylcellulose in a suitable buffer to see if the issue persists.

-

If the simplified formulation is stable, systematically add back the other excipients one by one to identify the component causing the incompatibility.

-

Consider using non-ionic alternatives for any problematic excipients.

-

-

Issue 2: Decrease in Viscosity of the Formulation Over Time

-

Potential Cause 1: pH-Induced Hydrolysis of Methylcellulose. If the pH of your formulation drops below 3, the methylcellulose can begin to degrade through acid-catalyzed hydrolysis, resulting in a loss of viscosity.[8]

-

Troubleshooting Steps:

-

Monitor the pH of your formulation over time, especially if it contains acidic components.

-

Ensure your formulation is buffered to maintain a pH well above 3.

-

-

-

Potential Cause 2: Microbial Contamination. Methylcellulose solutions can support microbial growth, and some microbes can produce enzymes that degrade the polymer, leading to a loss of viscosity.[8]

-

Troubleshooting Steps:

-

Incorporate a suitable antimicrobial preservative into your formulation.

-

Prepare and store your formulation under aseptic conditions whenever possible.

-

-

Issue 3: Loss of Potency of GSK-3008348

-

Potential Cause 1: Chemical Degradation. Although the hydrochloride salt of GSK-3008348 is stable as a solid, its stability in an aqueous methylcellulose solution over time has not been widely reported.[6] Factors such as pH, temperature, light, and the presence of oxygen can all contribute to the chemical degradation of a drug.

-

Troubleshooting Steps:

-

Conduct a formal stability study of your formulation. This should involve storing aliquots at different temperatures (e.g., refrigerated, room temperature, and accelerated conditions) and protecting some from light.

-

At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of GSK-3008348 remaining and to detect any degradation products.

-

Ensure the pH of the formulation is maintained within a stable range for the drug.

-

-

-

Potential Cause 2: Adsorption to Container Surfaces. While less common, some drug molecules can adsorb to the surfaces of their storage containers, leading to an apparent loss of potency in the bulk solution.

-

Troubleshooting Steps:

-

If you observe a loss of potency, consider testing different types of storage containers (e.g., glass vs. various types of plastic).

-

Analyze the concentration of the drug in the solution after transferring it to a new container to see if the concentration changes.

-

-

Experimental Protocols

Protocol 1: Preparation of a Basic GSK-3008348 Methylcellulose Formulation

This protocol outlines the steps for preparing a simple formulation for initial stability testing.

Materials:

-

GSK-3008348 hydrochloride

-

Pharmaceutical-grade methylcellulose (specify viscosity grade)

-

Purified water

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

pH meter

Procedure:

-

Prepare the Methylcellulose Solution:

-

Heat approximately one-third of the total required volume of purified water to 80-90°C.

-

While stirring, slowly disperse the methylcellulose powder into the hot water. Continue stirring until the particles are fully wetted.

-

Add the remaining two-thirds of the water as cold water or ice to rapidly cool the dispersion while continuing to stir.

-

Continue stirring until the solution becomes clear and viscous. This may take 30-60 minutes.

-

-

Incorporate the Buffer:

-

Slowly add the concentrated buffer solution to the methylcellulose solution and mix until uniform.

-

-

Dissolve GSK-3008348:

-

Accurately weigh the required amount of GSK-3008348 hydrochloride.

-

In a separate container, dissolve the GSK-3008348 in a small amount of the buffered methylcellulose solution.

-

Once fully dissolved, add this drug concentrate to the bulk of the methylcellulose solution and stir until homogeneous.

-

-

Final pH Adjustment and Volume:

-

Check the pH of the final formulation and adjust if necessary using dilute acid or base.

-

Add purified water to reach the final target volume and mix thoroughly.

-

Protocol 2: Stability Testing of the Formulation

This protocol provides a framework for assessing the stability of your prepared formulation.

Procedure:

-

Sample Preparation:

-

Dispense the formulation into multiple, tightly sealed containers of the intended storage material.

-

-

Storage Conditions:

-

Store the samples under various conditions, for example:

-

Refrigerated (2-8°C)

-

Room temperature (e.g., 25°C/60% RH)

-

Accelerated conditions (e.g., 40°C/75% RH)

-

-

Protect a subset of samples at each condition from light using amber containers or by wrapping them in aluminum foil.

-

-

Testing Schedule:

-

Establish a testing schedule (e.g., initial, 1 week, 2 weeks, 1 month, 3 months).

-

-

Analytical Testing:

-

At each time point, withdraw a sample and perform the following tests:

-

Visual Inspection: Check for any changes in color, clarity, or the presence of particulate matter.

-

pH Measurement: Record the pH of the sample.

-

Viscosity Measurement: Use a viscometer to measure the viscosity of the formulation.

-

Potency Assay: Use a validated, stability-indicating HPLC method to determine the concentration of GSK-3008348.

-

Impurity Profiling: Analyze the chromatograms from the HPLC assay for the presence of any new peaks that may indicate degradation products.

-

-

Visualizations

Diagram 1: Key Factors Influencing Formulation Stability

Caption: Interplay of drug, excipient, and external factors on formulation stability.

Diagram 2: Troubleshooting Workflow for Formulation Instability

Caption: A logical workflow for troubleshooting common formulation instability issues.

References

- Pharmaceutical Grade Methyl Cellulose Properties Guide. (2024, November 27).

- GSK 3008348 hydrochloride | αvβ6 Antagonist. (n.d.). MedchemExpress.com.

- Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants. (2018, March 12). PMC.

- Methylcellulose. (n.d.). CD Formulation.

- Methylcellulose (MC) Details. (n.d.). Industrial Cellulosics by IFF.

- GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7. (n.d.). InvivoChem.

- Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis. (2025, June 27). MDPI.

- Structure, solubility, and pharmacokinetic properties of GSK3008348. (n.d.). ResearchGate.

- Structure, solubility, and pharmacokinetic properties of GSK3008348. a... (n.d.). ResearchGate.

- DRUG STABILITY. (n.d.). IJSDR.

- Methyl Cellulose: A Versatile Compound with Applications in Food and Art Industries. (2023, September 12).

- Methylcellulose. (n.d.). BAKERpedia.

- Investigating the Performance of HPMC Tablet Coatings in Drug Stability and Absorption. (2024, May 3).

- GSK-3008348 HCl | Integrin antagonist | CAS 1629249-33-7. (n.d.). Selleck Chemicals.

- What factors affect the stability of hydroxypropyl methylcellulose?. (2025, December 17). Melacoll™.

- How Hydroxypropyl Methylcellulose K15M Improves Drug Stability. (2025, February 4).

- GSK 3008348 | αvβ6 Antagonist. (n.d.). MedchemExpress.com.

- GSK 3008348. (2023, July 28). AdisInsight.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK 3008348 - AdisInsight [adisinsight.springer.com]

- 4. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]

- 6. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 7. landu-china.com [landu-china.com]

- 8. Methylcellulose - CD Formulation [formulationbio.com]

- 9. shop.naturalearthpaint.ca [shop.naturalearthpaint.ca]

- 10. industrialcellulosics.com [industrialcellulosics.com]

- 11. bakerpedia.com [bakerpedia.com]

Technical Support Center: Addressing pH-Dependent Solubility of GSK-3008348

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for GSK-3008348, a potent and selective αvβ6 integrin inhibitor.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the primary technical challenge associated with this compound: its pH-dependent solubility. Our goal is to provide you with the foundational knowledge and practical protocols to ensure accurate, reproducible, and meaningful experimental outcomes.

Part 1: Understanding the Physicochemical Behavior of GSK-3008348

A thorough understanding of a compound's chemical nature is the bedrock of successful experimentation. Seemingly simple issues like precipitation can often be traced back to fundamental physicochemical properties.

Q1: What is the chemical nature of GSK-3008348 and why is its solubility pH-dependent?

A1: GSK-3008348 is a zwitterionic molecule, meaning it contains both acidic and basic functional groups within its structure.[2] Specifically, it possesses a carboxylic acid group (weakly acidic) and two nitrogen-containing heterocyclic moieties, a pyrrolidine and a tetrahydronaphthyridine (weakly basic).[2]

The solubility of any ionizable compound in an aqueous solution is dictated by the pH of that solution relative to the compound's pKa values. The pKa is the pH at which a functional group is 50% ionized and 50% unionized.

-

Acidic Group (Carboxylic Acid, pKa ≈ 4.1): At a pH below its pKa, this group is predominantly in its neutral (protonated, -COOH) form. As the pH rises above 4.1, it increasingly deprotonates to its charged (anionic, -COO⁻) form, which is more water-soluble.[2][3]

-

Basic Groups (Tetrahydronaphthyridine, pKa ≈ 7.4; Pyrrolidine, pKa ≈ 9.5): At a pH above their pKa, these groups are in their neutral (deprotonated) form. As the pH drops below their respective pKa values, they become protonated (cationic, -NH⁺), which enhances water solubility.[2][3]

This zwitterionic nature means GSK-3008348's net charge—and therefore its solubility—is highly dependent on pH. Its lowest solubility occurs at its isoelectric point (pI), the pH at which the molecule has a net neutral charge. At pH values significantly lower or higher than the pI, the molecule carries a net positive or negative charge, respectively, dramatically increasing its interaction with water and thus its solubility.[3] The hydrochloride salt of GSK-3008348 is often used, as it is crystalline and demonstrates high solubility in saline at pH 7 (>71 mg/mL).[2]

Caption: Ionization states of GSK-3008348 at different pH ranges.

| Property | Value | Source |

| Chemical Name | (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | [4] |

| Molecular Formula | C29H37N5O2 | [5] |

| Molecular Weight | 487.64 g/mol | [5] |

| pKa Values | 4.1 (acid), 7.4 (base), 9.5 (base) | [2] |

| Known Solubility | >71 mg/mL (as HCl salt in saline at pH 7) | [2] |

| LogD (Chromatographic) | 2.77 | [6] |

Part 2: Troubleshooting Common Solubility-Related Issues

Inconsistent data is a common frustration in research. For compounds like GSK-3008348, solubility is a primary suspect that must be ruled out systematically.

Q2: I prepared a 10 mM stock of GSK-3008348 in DMSO. When I diluted it to 10 µM in my cell culture medium (pH 7.4), I saw a cloudy precipitate. What happened?

A2: This is a classic case of a compound "crashing out" of solution, and it is entirely expected given the physicochemical properties of GSK-3008348.

-

The Role of DMSO: Dimethyl sulfoxide (DMSO) is an aprotic polar solvent capable of dissolving a wide range of molecules, including both charged and uncharged species. In your 10 mM stock, the DMSO effectively solvates the GSK-3008348 molecules, keeping them from interacting with each other and precipitating, regardless of their ionization state.[7]

-

The Switch to Aqueous Buffer: When you dilute this DMSO stock into an aqueous buffer like cell culture medium (typically pH 7.2-7.4), two things happen simultaneously. First, the concentration of the powerful organic solvent (DMSO) drops dramatically. Second, the GSK-3008348 molecules are now subject to the pH of the medium. At pH 7.4, the carboxylic acid group (pKa 4.1) is deprotonated (-COO⁻) and the pyrrolidine nitrogen (pKa 9.5) is protonated (-NH⁺), but the tetrahydronaphthyridine nitrogen (pKa 7.4) is only about 50% protonated.[2] This pH is near the molecule's isoelectric point, where its net charge is close to zero and its aqueous solubility is at its minimum.

-

The Result: Without sufficient DMSO to keep it solvated, the poorly soluble, near-neutral form of the molecule aggregates and precipitates out of the aqueous solution.[8]

Q3: My dose-response curves for GSK-3008348 are inconsistent between experiments. Could this be a solubility issue?

A3: Absolutely. Poor solubility is a major cause of poor data reproducibility.[7][8] If the compound precipitates, the actual concentration of dissolved (and therefore biologically active) GSK-3008348 in your assay is unknown and significantly lower than your intended nominal concentration. This precipitation can be inconsistent, depending on minor variations in dilution technique, temperature, or buffer composition, leading directly to high variability in your results.[9] You may be observing an effect only at the highest concentrations, which could be an artifact of the precipitate itself rather than a true biological response.

Caption: Troubleshooting workflow for solubility-related assay issues.

Part 3: Recommended Protocols for Solubilization and Use

The key to working with GSK-3008348 is to control the pH of the environment or use formulation aids to maintain solubility at physiological pH.

Q4: How should I prepare and store a primary stock solution?

A4: A high-concentration stock in an organic solvent is the standard and recommended starting point.

Protocol for 10 mM DMSO Stock Solution:

-

Weigh Compound: Accurately weigh out the required amount of GSK-3008348 HCl (MW: 524.1 g/mol , including HCl) or free base (MW: 487.64 g/mol ) in a sterile microcentrifuge tube.

-

Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

-

Solubilize: Vortex thoroughly for 1-2 minutes. If needed, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Ensure the final solution is completely clear with no visible particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Q5: How can I prepare working solutions in aqueous buffers (e.g., PBS, cell culture media) while avoiding precipitation?

A5: Direct dilution into neutral pH buffers is prone to failure. The following protocols offer robust alternatives.

Protocol 1: pH Adjustment Method

This method leverages the compound's high solubility at low pH. It is ideal for biochemical assays where the final pH can be adjusted or for cell-based assays if the brief exposure to low pH during dilution does not harm the cells.

Step-by-Step Methodology:

-

Prepare an Acidic Buffer: Prepare a simple, low-molarity acidic buffer, such as 50 mM Glycine-HCl, pH 3.0.

-

Intermediate Dilution: Create an intermediate, high-concentration stock of GSK-3008348 in the acidic buffer. For example, dilute your 10 mM DMSO stock 1:10 into the pH 3.0 buffer to make a 1 mM aqueous stock. At this stage, the compound should be fully protonated and highly soluble.

-

Final Dilution: Immediately add the required volume of this 1 mM acidic stock to your final, larger volume of experimental buffer or media (e.g., cell culture medium at pH 7.4). The large volume of the final buffer will neutralize the small amount of acidic buffer, bringing the final pH close to the desired physiological range.

-

Causality Check: The principle here is "dilute then neutralize." By diluting the compound while it is in a highly soluble state, you prevent it from reaching a concentration high enough to precipitate as the pH is neutralized by the final buffer.

-

-

Verification: Always prepare your final working solution immediately before use and visually confirm it is clear.

Protocol 2: Co-Solvent/Excipient Method

This method is often used in preclinical formulation and can be adapted for in vitro assays, provided the co-solvents are tolerated by the experimental system.[10]

Step-by-Step Methodology:

-

Select a Biocompatible Co-solvent: Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or surfactants like Kolliphor® EL (formerly Cremophor® EL).[11]

-

Prepare Formulation Vehicle: Create a mixture of the co-solvent and your final aqueous buffer. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid off-target effects. For example, prepare a 10% PEG 400 solution in PBS.

-

Serial Dilution: Perform a serial dilution of your DMSO stock into the formulation vehicle. The co-solvent helps to increase the intrinsic solubility of the compound at neutral pH.

-

Control Group: Crucially, your vehicle control group in the experiment must contain the same final concentration of DMSO and co-solvent as your compound-treated groups to account for any effects of the solvents themselves.

Part 4: Experimental Solubility Assessment

Visual inspection is a good first step, but a quantitative measurement can provide definitive answers.

Q6: How can I quantitatively measure the kinetic solubility of GSK-3008348 in my specific assay buffer?

A6: A simple and rapid method is a turbidimetric (or nephelometric) assay, which measures the point at which the compound precipitates as its concentration increases.[12]

Protocol for Kinetic Solubility by Turbidimetry:

-

Prepare Compound Plate: In a clear 96-well plate, serially dilute your 10 mM DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

-

Prepare Assay Plate: Add your aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells of a second 96-well plate.

-

Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to the corresponding well of the assay plate. This will create a range of final compound concentrations in a buffer with a low percentage of DMSO (e.g., 1-2%).

-

Incubate and Read: Shake the plate for a period (e.g., 1-2 hours) at room temperature to allow equilibrium to be reached. Measure the turbidity of each well using a plate reader capable of absorbance or nephelometry readings (e.g., at 620 nm).

-

Analyze Data: Plot the turbidity reading against the nominal compound concentration. The concentration at which a sharp and significant increase in turbidity is observed is the kinetic solubility limit. Below this concentration, you can be more confident that the compound is fully dissolved in your system.

References

-

ResearchGate. (n.d.). Structure, solubility, and pharmacokinetic properties of GSK3008348. Retrieved from [Link]

- Gowda, R., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

-

JoVE. (2024, October 10). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

-

World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

John, A. E., et al. (2020). Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nature Communications, 11(1), 4659. Available from: [Link]

-

Patsnap Synapse. (2024, January 1). How does pH affect drug delivery? Retrieved from [Link]

-

Zhang, X., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 947-962. Available from: [Link]

-

CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure, solubility, and pharmacokinetic properties of GSK3008348. Retrieved from [Link]

-

Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

-

Al-Kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 643. Available from: [Link]

-

GSRS. (n.d.). GSK-3008348 FREE BASE. Retrieved from [Link]

-

Shiko, G., et al. (2016). Food, gastrointestinal pH, and models of oral drug absorption. European Journal of Pharmaceutical Sciences, 92, 103-113. Available from: [Link]

-

GSRS. (n.d.). GSK-3008348. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound].

-

Nordic Bioscience. (2020, September 16). Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Retrieved from [Link]

- Procopiou, P. A., et al. (2024). Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability. Journal of Medicinal Chemistry.

-

MDPI. (2025, June 27). Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis. Retrieved from [Link]

-

Maden, C., et al. (2018). Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants. British Journal of Clinical Pharmacology, 84(8), 1859-1867. Available from: [Link]

- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.

-

Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(4), 337-349. Available from: [Link]

-

van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Available from: [Link]

-

Francone, T. D., et al. (2023). Selective inhibition of integrin αvβ6 leads to rapid induction of urinary bladder tumors in cynomolgus macaques. Toxicological Sciences, 191(1), 1-13. Available from: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

-

ResearchGate. (n.d.). Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Retrieved from [Link]

-

Protheragen. (n.d.). pH Modifier Excipients. Retrieved from [Link]

-

Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

-

ResearchGate. (2025, August 6). pH-independent release of an extremely poorly soluble weakly acidic drug from multiparticulate extended release formulations. Retrieved from [Link]

- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

Sources

- 1. nordicbioscience.com [nordicbioscience.com]

- 2. GSK-3008348 | integrin alpha(v)beta6 antagonist | IPF| CAS 1629249-33-7 | Buy GSK3008348 from Supplier InvivoChem [invivochem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. kinampark.com [kinampark.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Handling hygroscopic properties of GSK-3008348 hydrochloride

Technical Support Center: GSK-3008348 Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with GSK-3008348 hydrochloride. Its primary focus is to address the challenges associated with the compound's hygroscopic properties, ensuring experimental accuracy, reproducibility, and the preservation of compound integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling of GSK-3008348 hydrochloride.

Q1: What is hygroscopicity and why is it a critical factor for an Active Pharmaceutical Ingredient (API)?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. For an API like GSK-3008348 hydrochloride, this is a critical physicochemical property because moisture uptake can lead to a cascade of issues. These include alterations in physical properties (like flowability and particle size), chemical degradation, reduced potency, and inaccurate weighing, all of which can compromise the validity of experimental results.[1][2][3]

Q2: Is GSK-3008348 hydrochloride known to be hygroscopic?

A: While explicit hygroscopicity data for GSK-3008348 hydrochloride is not detailed in publicly available literature, its nature as a hydrochloride salt strongly suggests a potential for hygroscopicity. Hydrochloride salts of small molecules are frequently hygroscopic. Vendor-supplied storage instructions consistently recommend keeping the compound away from moisture, storing it at low temperatures (typically -20°C for powder), and keeping containers tightly sealed, which are standard precautions for moisture-sensitive materials.[4][5]

Q3: What are the visual or physical signs that my sample of GSK-3008348 hydrochloride has absorbed moisture?

A: The primary and most immediate sign is observed during weighing, where the mass reading on an analytical balance will continuously increase.[6] Other signs can include a change in the physical appearance of the powder, such as clumping, caking, or changing from a crystalline/powdery form to a more granular or even sticky, partially dissolved state.

Q4: What are the immediate consequences of moisture absorption on my experiments?

A: The most immediate consequence is inaccurate quantification . If you weigh out what you believe to be 5 mg of the compound, a portion of that mass will be water, leading to the preparation of a stock solution with a lower-than-intended concentration. This error will propagate through all subsequent dilutions and assays. Furthermore, moisture can directly impact solubility; some vendors note that moisture-contaminated solvents can reduce the solubility of GSK-3008348 HCl.[7] This can lead to incomplete dissolution and inaccurate dosing.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during experimentation.

Issue 1: Unstable or Constantly Increasing Balance Readings During Weighing

-

Question: I am trying to weigh GSK-3008348 hydrochloride on an analytical balance, but the reading will not stabilize and keeps drifting upwards. What is causing this?

-

Root Cause Analysis: This is the most direct indication of hygroscopicity. The compound is actively absorbing moisture from the air, and the balance is measuring the combined mass of the compound and the accumulating water.[6] The rate of drift is often proportional to the ambient humidity in the laboratory.

-

Solution Workflow:

-

Minimize Exposure Time: Work as quickly and efficiently as possible. Have all necessary tools (spatulas, weigh boats, vials) ready before opening the primary container.

-

Use Appropriate Weighing Vessels: Instead of open weighing paper, use a small, dry weighing bottle with a cap or a conical-bottom vial.[6] This minimizes the surface area exposed to the atmosphere.

-

Weigh by Difference:

-

Add an approximate amount of powder to the capped weighing vessel and record the stable mass.

-

Transfer the powder from the weighing vessel into your receiving vial (where you will prepare the solution).

-

Re-weigh the now-emptier (but still capped) weighing vessel.

-

The difference between the initial and final mass is the exact amount of compound transferred, irrespective of moisture uptake during the brief transfer period.

-

-

Control the Environment: If available, perform all weighing operations inside a glove box with controlled low humidity or a nitrogen-purged atmosphere. Alternatively, a balance with a draft shield placed in a room with a dehumidifier can help mitigate the issue.[1][8]

-

Issue 2: Inconsistent Solubility or Visible Particulates After Dissolution

-